(6-(三氟甲基)吡啶-2-基)硼酸

描述

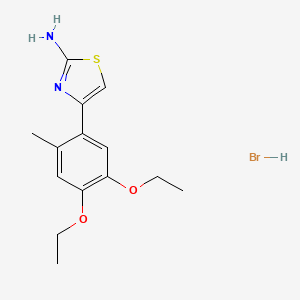

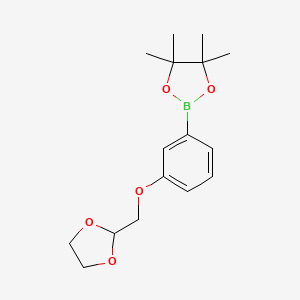

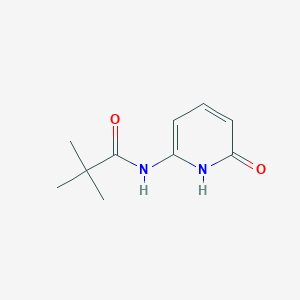

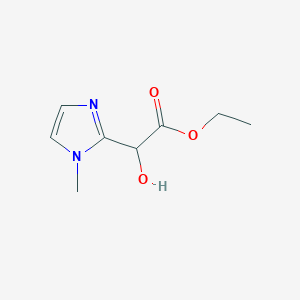

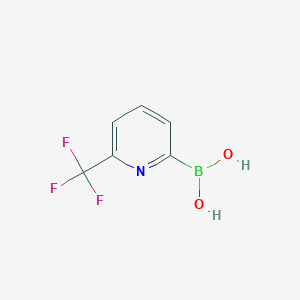

“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BF3NO2. It has a molecular weight of 190.92 . It is a solid substance that is stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The InChI code for “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is 1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a solid substance that is stored in an inert atmosphere and under -20°C . It is slightly soluble in water .科学研究应用

合成工艺

相关硼酸的合成:研究包括合成相关的硼酸,如 2-氯-5-三氟甲基吡啶-4-基硼酸,由相应的原料制备,并在各种条件下进行研究 (刘国华,2014).

卤代吡啶硼酸的合成:已经合成了新型的 5 或 6-卤代吡啶-2-基硼酸和酯,展示了在铃木交叉偶联反应中的应用,为新的吡啶库做出了贡献 (Bouillon 等人,2003).

催化和偶联反应

铃木交叉偶联反应:相关硼酸酯在与各种(杂)芳基溴化物的铃木交叉偶联反应中的使用,产生了范围广泛的偶联产物 (Batool 等人,2016).

新型配体的合成:在新型吡咯-吡啶基配体的合成中加入类似的硼酸,在材料科学和有机合成等各个领域具有潜在应用 (Böttger 等人,2012).

有机合成和反应

嘧啶-4-胺类似物的合成:从二氯嘧啶生产新型嘧啶-4-胺类似物,采用硼酸或酯的铃木偶联,表明此类化合物有机合成中的多功能性 (Shankar 等人,2021).

炔烃二硼化用于吡啶衍生物:一种用于吡啶类杂芳硼酸衍生物的新型合成方法,突出了这些化合物在功能化杂环创建中的多种应用 (Mora-Radó 等人,2016).

材料科学和催化

路易斯酸反应和活化:三氟苯基硼化合物在涉及含氮化合物的反应中的使用,证明了它们在材料科学和催化中的效用 (Focante 等人,2006).

硼作为保护剂:使用相关的硼酸酯作为二醇的保护基,展示了它们在合成化学中的重要性以及在医药应用中的潜力 (Shimada 等人,2018).

作用机制

Target of Action

6-(Trifluoromethyl)pyridine-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 6-(Trifluoromethyl)pyridine-2-boronic acid, which is a nucleophilic organoboron reagent, transfers its organic group to the palladium .

Biochemical Pathways

The products of this reaction can be used to synthesize various organic compounds, including pharmaceuticals and agrochemicals .

Pharmacokinetics

The compounds synthesized using this reagent may have various adme (absorption, distribution, metabolism, and excretion) properties depending on their chemical structure .

Result of Action

The primary result of the action of 6-(Trifluoromethyl)pyridine-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of 6-(Trifluoromethyl)pyridine-2-boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed under an inert atmosphere to prevent oxidation . Furthermore, the compound should be stored in a freezer under -20°C to maintain its stability .

安全和危害

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

未来方向

Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, have been widely used in Suzuki-Miyaura coupling reactions . The development of new boron reagents for this process is an active area of research, with properties being tailored for application under specific conditions . This suggests that “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” and similar compounds will continue to be important in future chemical synthesis.

属性

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRJCLNUBHVSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590546 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid | |

CAS RN |

1162257-61-5 | |

| Record name | B-[6-(Trifluoromethyl)-2-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。